trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid
Description
trans (±) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid (CAS: 1212132-10-9) is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 3-pyridyl substituent at the 4-position. Its molecular formula is C₁₆H₂₁N₂O₄, with a molecular weight of 305.35 g/mol. The Boc group enhances stability during synthetic processes, making this compound a critical intermediate in pharmaceutical research, particularly for peptide-based therapeutics and drug discovery .
Properties
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJINPULFJCWKFE-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H20N2O4
- Molecular Weight : 292.33 g/mol
- CAS Number : 1212132-10-9
- Purity : Typically ≥ 95% .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Activation of Aryl Hydrocarbon Receptor (AhR) :
- Anticancer Properties :
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
Case Studies
- Case Study on Anticancer Activity :
- Study on AhR Modulation :
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in medicinal chemistry for the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrrolidine ring can lead to enhanced cytotoxicity against cancer cell lines. The presence of the tert-butoxycarbonyl (Boc) group aids in protecting functional groups during synthesis, allowing for selective reactions that yield potent anticancer agents.
Case Study: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of pyrrolidine derivatives from trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid. These derivatives were tested against various cancer cell lines, showing promising results with IC50 values in the low micromolar range.
Drug Development
The compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it valuable in drug development processes.
Synthesis of Neurological Agents
Pyrrolidine derivatives have been explored for their potential as neurological agents. The trans (+/-) configuration is particularly important for the activity of these compounds, influencing their interaction with biological targets.
Data Table: Neurological Agents Derived from Pyrrolidine
Synthetic Methodologies
The compound is also employed in synthetic methodologies, particularly in asymmetric synthesis and organocatalysis.
Asymmetric Synthesis
The use of this compound as a chiral building block has been explored in asymmetric synthesis. Its stereochemical properties facilitate the creation of enantiomerically enriched compounds.
Case Study: Asymmetric Catalysis
A recent publication highlighted the use of this compound in an asymmetric catalytic reaction, leading to high yields of chiral products with excellent enantiomeric excess (ee). The study demonstrated that the Boc group plays a critical role in stabilizing intermediates during the reaction process.
Chemical Reactions Analysis
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the free amine, enabling further functionalization.
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in CH₂Cl₂ | Cleavage of Boc group to free amine | 72% | |
| HCl in dioxane | Deprotection with subsequent crystallization | 90% |
Mechanism : Acidic protonation of the Boc carbamate oxygen leads to tert-butyl cation elimination, releasing CO₂ and yielding the amine.
Carboxylic Acid Derivative Formation
The carboxylic acid undergoes standard activation and coupling reactions to form amides, esters, or other derivatives.
Key Insight : The carboxylic acid’s reactivity is retained even with steric hindrance from the adjacent Boc group.
Pyridyl Ring Functionalization
The 3-pyridyl group participates in coordination and substitution reactions, enhancing the compound’s utility in metal-catalyzed processes.
Challenges : Steric hindrance from the pyrrolidine ring reduces reactivity at the pyridyl meta-position .
Reductive Alkylation and Cyclization
The amine (after Boc deprotection) undergoes reductive alkylation or cyclization to form complex heterocycles.
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Analysis
Substituent Effects
- Pyridyl vs.
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in CAS 169248-97-9 increases metabolic stability and lipophilicity, advantageous in CNS drug development .
- Chlorophenyl Derivatives : The 3-chlorophenyl analog (CAS 1284228-59-6) exhibits enhanced electrophilicity, useful in covalent inhibitor design .
Boc Protection
The Boc group is a common feature in all listed compounds, ensuring amine protection during multi-step syntheses. Its removal under acidic conditions (e.g., TFA) is critical for generating active pharmaceutical ingredients (APIs) .
Preparation Methods
Michael Addition-Cyclization Approach
A common method for pyrrolidine synthesis involves a Michael addition followed by intramolecular cyclization. For example, silyl methylamines (e.g., N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine) react with α,β-unsaturated esters to form pyrrolidine intermediates. In one protocol, (E)-5-methyl-hex-2-enoic acid ethyl ester undergoes reaction with silyl methylamine in methylene chloride catalyzed by trifluoroacetic acid (TFA), yielding a pyrrolidine carboxylate ester.
Reaction Conditions:
[3+2] Cycloaddition Strategies
Boc Protection of the Pyrrolidine Amine
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. In a representative procedure, pyrrolidine-3-carboxylic acid is dissolved in THF, treated with Boc anhydride (1.2 equiv) and DMAP (0.1 equiv), and stirred at room temperature for 6 hours.
Optimized Protocol:
Resolution of Racemic Mixtures and Stereochemical Control
The trans (±) configuration arises from non-stereoselective cyclization or coupling steps. Chiral HPLC or enzymatic resolution can separate enantiomers, but the racemic form is often retained for biological screening. In one patent, trans selectivity was achieved using a bulky base (e.g., LDA) during cyclization, favoring the thermodynamically stable trans isomer.
Characterization and Analytical Data
Key Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (m, 1H, pyridyl-H), 7.75 (m, 1H, pyridyl-H), 4.20 (m, 1H, pyrrolidine-H), 3.90 (m, 2H, Boc-CH₂), 1.45 (s, 9H, Boc-C(CH₃)₃).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Michael Addition | High stereoselectivity, scalable | Requires toxic silyl reagents | 70–80% |
| Suzuki Coupling | Mild conditions, functional group tolerance | Costly palladium catalysts | 60–75% |
| Nucleophilic Substitution | Simple setup, no transition metals | Limited to activated leaving groups | 50–65% |
Process Optimization and Scale-Up Considerations
Solvent Selection
Methylene chloride and THF are preferred for cyclization and protection steps due to their ability to dissolve Boc reagents and intermediates. Scale-up protocols replace methylene chloride with ethyl acetate for environmental and safety reasons.
Q & A
Q. What are the common synthetic routes for preparing trans (±) 1-[(tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or condensation steps. For example, a two-step protocol may involve:
Step 1 : Palladium diacetate and tert-butyl XPhos as catalysts with cesium carbonate in tert-butanol at 40–100°C under inert atmosphere for 5.5 hours to form intermediates.
Step 2 : Hydrolysis using HCl/water at 93–96°C for 17 hours to yield the final product .
Stereochemical control is critical; using chiral auxiliaries or enantioselective catalysts can mitigate racemization. Reaction temperature and solvent polarity significantly impact yield and stereochemical purity. For instance, polar aprotic solvents like DMF enhance coupling efficiency, while lower temperatures (e.g., 0–20°C) minimize side reactions during Boc protection .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its stereoisomers?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridyl/pyrrolidine backbone. NOESY experiments can resolve trans vs. cis configurations by analyzing spatial proximity of protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHNO: 305.15).
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients. Retention time discrepancies >2 minutes indicate successful resolution of (±) mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data during formulation for biological assays?
- Methodological Answer : Solubility challenges arise from the compound’s amphiphilic nature (Boc group: hydrophobic; pyridyl/pyrrolidine: hydrophilic). Strategies include:
- Co-solvent Systems : Use DMSO:water (10–20% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH Adjustment : The carboxylic acid moiety (pKa ~4.5) ionizes in neutral buffers (e.g., PBS pH 7.4), improving solubility. Pre-formulation studies using potentiometric titration (e.g., Sirius T3) are recommended .
- Salt Formation : Sodium or potassium salts of the carboxylic acid group increase solubility by 2–3 orders of magnitude .
Q. What experimental strategies mitigate racemization during Boc deprotection or functionalization reactions?
- Methodological Answer : Racemization often occurs under acidic or high-temperature conditions. To minimize this:
- Deprotection : Use mild acids (e.g., 4M HCl in dioxane at 0°C) instead of TFA at elevated temperatures. Monitor enantiomeric excess (ee) via chiral HPLC .
- Functionalization : Employ coupling agents like EDCI/HOBt at 0–4°C to reduce epimerization during amide bond formation.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation of stereocenters .
Q. How can discrepancies in biological activity data between enantiomers be systematically analyzed?
- Methodological Answer :
- Enantiomer-Specific Assays : Test (±) mixtures and resolved enantiomers in parallel using in vitro targets (e.g., enzyme inhibition). IC differences >10-fold suggest stereospecific binding .
- Molecular Dynamics (MD) Simulations : Compare docking poses of (R)- and (S)-enantiomers with target proteins (e.g., kinases). Hydrogen-bonding interactions with the pyridyl group often dictate selectivity .
- Metabolic Stability Studies : Use liver microsomes to assess if one enantiomer is preferentially metabolized, explaining activity loss .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic vs. computational conformational data for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration and solid-state conformation. Compare torsion angles (e.g., pyrrolidine ring puckering) with DFT-optimized structures (B3LYP/6-31G* level). Discrepancies >10° may indicate solvent or crystal packing effects .
- Solution-State NMR : Measure coupling constants to validate computational predictions of solution conformation.
- Dynamic NMR : Use variable-temperature experiments to detect ring-flipping or Boc group rotation barriers .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
